molecular formula C17H31N3 B11742519 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine

Cat. No.: B11742519
M. Wt: 277.4 g/mol
InChI Key: MEUCAPKXMMLJDS-UHFFFAOYSA-N
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Description

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine is a complex organic compound featuring a cyclopropyl group, a pyrazole ring, and a heptyl amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic conditions. The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts. The final step involves the alkylation of the pyrazole ring with heptyl amine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanols or cyclopropanones.

    Reduction: Reduction reactions can target the pyrazole ring or the cyclopropyl group, resulting in the formation of dihydropyrazoles or cyclopropanes.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In organic synthesis, {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

The compound’s potential biological activity makes it a candidate for drug development. It can be used in the design of enzyme inhibitors or receptor modulators due to its ability to interact with biological macromolecules .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural features may contribute to the development of new pharmaceuticals targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine involves its interaction with specific molecular targets. The cyclopropyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine is unique due to the combination of its structural features.

Properties

Molecular Formula

C17H31N3

Molecular Weight

277.4 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]heptan-1-amine

InChI

InChI=1S/C17H31N3/c1-4-5-6-7-8-11-18-13-16-12-17(15-9-10-15)19-20(16)14(2)3/h12,14-15,18H,4-11,13H2,1-3H3

InChI Key

MEUCAPKXMMLJDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CC(=NN1C(C)C)C2CC2

Origin of Product

United States

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